1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea
Beschreibung
BenchChem offers high-quality 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-20(23-15-7-8-17-18(10-15)27-12-26-17)22-14-5-3-13(4-6-14)16-11-21-19-2-1-9-24(16)19/h3-8,10-11H,1-2,9,12H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHLZQSAVBSFRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer applications. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a benzo[d][1,3]dioxole moiety and a pyrrolo[1,2-a]imidazole group, which are known for their biological significance.
Synthesis
The synthesis of this compound generally involves multi-step reactions that incorporate various chemical precursors. For example, the synthesis may begin with the formation of the benzo[d][1,3]dioxole derivative followed by the coupling with the pyrrolo[1,2-a]imidazole segment through urea formation. This synthetic pathway is crucial in determining the yield and purity of the final product.
Anticancer Properties
Recent studies have demonstrated that derivatives similar to this compound exhibit significant anticancer activity. For instance, compounds with similar structural motifs have been evaluated for their efficacy against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values for these compounds indicate their potency:
| Compound | HepG2 IC50 (µM) | HCT116 IC50 (µM) | MCF7 IC50 (µM) |
|---|---|---|---|
| Doxorubicin | 7.46 | 8.29 | 4.56 |
| 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea | TBD | TBD | TBD |
These results suggest that while standard chemotherapeutics like doxorubicin show considerable activity, derivatives containing the benzo[d][1,3]dioxole structure can potentially offer comparable or enhanced efficacy without significant cytotoxicity to normal cells (IC50 > 150 µM) .
The mechanisms underlying the anticancer effects of this compound involve several pathways:
- EGFR Inhibition : The compound may inhibit epidermal growth factor receptor (EGFR) signaling pathways that are often upregulated in cancers.
- Apoptosis Induction : Studies using annexin V-FITC assays have shown that these compounds can induce apoptosis in cancer cells by affecting mitochondrial apoptosis pathway proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : Analysis indicates that treatment with these compounds can lead to cell cycle arrest at specific phases, further inhibiting cancer cell proliferation.
Case Studies
A notable study published in European Journal of Medicinal Chemistry explored a series of thiourea derivatives related to benzo[d][1,3]dioxole. These derivatives demonstrated promising anticancer properties through mechanisms involving apoptosis and cell cycle disruption .
Another research effort focused on the structural optimization of imidazopyridines for visceral leishmaniasis also highlighted similar chemical frameworks and their biological implications . These studies reinforce the potential therapeutic applications of compounds featuring the benzo[d][1,3]dioxole moiety.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling a benzo[d][1,3]dioxole derivative with a pyrroloimidazole-containing phenyl moiety using carbodiimide-based coupling agents (e.g., DCC or EDC) to form the urea linkage . Key steps include:
- Pre-activation of amines: Use of carbonyl diimidazole (CDI) to generate reactive intermediates.
- Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency.
- Purification: Column chromatography or recrystallization from ethanol improves purity (>95% by HPLC) .
Optimization strategies: - Catalyst screening: Palladium-based catalysts (e.g., Pd(PPh₃)₄) may improve coupling efficiency in heterocyclic systems .
- Temperature control: Reactions at 60–80°C reduce side-product formation .
Basic: What spectroscopic and computational methods validate the compound’s structural integrity?
Answer:
- Spectroscopic confirmation:
- ¹H/¹³C NMR: Peaks for benzo[d][1,3]dioxol-5-yl (δ 5.93 ppm, OCH₂O) and pyrroloimidazole protons (δ 6.7–7.3 ppm, aromatic) .
- IR spectroscopy: Urea carbonyl stretch at ~1650–1700 cm⁻¹ .
- Mass spectrometry (MS): High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) .
- Computational validation:
- In silico tools: Compare experimental vs. calculated InChI or SMILES strings for stereochemical accuracy .
Advanced: How do structural modifications in analogous compounds influence biological activity?
Answer:
Structure-activity relationship (SAR) studies highlight:
- Benzo[d][1,3]dioxole moiety: Essential for binding to CNS targets (e.g., anticonvulsant activity via GABA modulation) .
- Pyrroloimidazole substitution: Bulky groups (e.g., tert-butyl) enhance metabolic stability but reduce solubility .
- Urea linker flexibility: Rigid linkers improve target affinity but may limit blood-brain barrier penetration .
Methodological approach: - Parallel synthesis: Generate derivatives with systematic substitutions (e.g., halogens, methyl groups) .
- In vitro assays: Compare IC₅₀ values in target vs. off-target receptors to assess selectivity .
Advanced: How can researchers resolve low yields in coupling reactions during synthesis?
Answer:
Common issues and solutions:
- Incomplete activation: Use excess coupling agent (1.2–1.5 equiv) and monitor reaction progress via TLC .
- Steric hindrance: Introduce electron-withdrawing groups (e.g., nitro) on aromatic rings to enhance reactivity .
- Side reactions: Add molecular sieves to absorb water, minimizing hydrolysis of intermediates .
Case study: Substituting DMF with THF increased yields from 45% to 72% in similar urea derivatives .
Advanced: How to address discrepancies between in vitro and in vivo biological activity data?
Answer:
- Pharmacokinetic factors:
- Bioavailability assays: Measure plasma concentrations post-administration to correlate in vitro potency with exposure .
- Metabolite profiling: Use LC-MS to identify active/inactive metabolites affecting in vivo outcomes .
- Experimental design:
- Dose-response studies: Test multiple doses to account for nonlinear pharmacokinetics .
- Positive controls: Include reference compounds (e.g., valproic acid for anticonvulsant studies) to validate assay conditions .
Advanced: What computational models predict the environmental fate and ecotoxicity of this compound?
Answer:
- QSPR models: Predict logP (hydrophobicity) and biodegradation half-life using software like EPI Suite .
- Molecular docking: Simulate interactions with environmental enzymes (e.g., cytochrome P450) to assess persistence .
- Ecotoxicity screening: Use Daphnia magna or algae growth inhibition assays to estimate LC₅₀ values .
Advanced: How can findings be integrated into broader pharmacological or chemical frameworks?
Answer:
- Theoretical alignment: Link mechanistic data (e.g., kinase inhibition) to established pathways (e.g., MAPK/ERK signaling) .
- Comparative analysis: Benchmark against FDA-approved urea derivatives (e.g., sorafenib) to identify novel applications .
- Data repositories: Deposit spectral and biological data in public databases (e.g., PubChem) for cross-study validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
